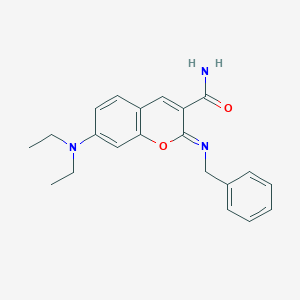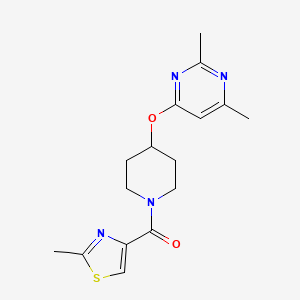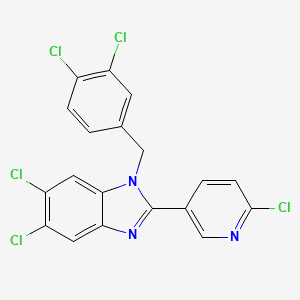
1-(4-Bromobenzyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1609402-88-1 . It has a molecular weight of 276.6 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The linear formula of this compound is C11 H14 Br N . Cl H . The InChI code is 1S/C11H14BrN.ClH/c12-11-5-3-10 (4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2;1H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.6 .Aplicaciones Científicas De Investigación
Antioxidant and Anticholinergic Activities :
- The compound has been used in the synthesis of biologically active natural bromophenols. These molecules, including derivatives of 1-(4-Bromobenzyl)pyrrolidine, demonstrated powerful antioxidant activities and were also tested for anticholinergic effects, showing inhibitory effects against cholinergic enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Rezai et al., 2018).
Microbiological Activity :
- Derivatives of 1-(4-Bromobenzyl)pyrrolidine have been synthesized and evaluated for their microbiological activity. Some of these derivatives exhibited significant bacteriostatic and antituberculosis activity (Miszke et al., 2008).
Cyclization Reactions in Organic Chemistry :
- The compound plays a role in oxidative radical cyclization reactions under reducing conditions. These cyclizations are key processes in organic synthesis, particularly in the formation of complex molecules (Antonio et al., 1994).
Synthesis of Complex Molecular Structures :
- It is used in the efficient synthesis of complex molecular structures like 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, which are important in various chemical syntheses (Nechayev et al., 2013).
Cancer Cell Growth Inhibition :
- Functionalized pyrrolidines, including those derived from 1-(4-Bromobenzyl)pyrrolidine, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells, presenting a promising avenue in cancer research (Fiaux et al., 2005).
Antifungal Activity :
- Certain derivatives have been investigated for their antifungal properties, showing moderate activity, which is valuable in the development of new antifungal agents (Mu et al., 2015).
Material Science and Crystallography :
- In material science, the compound has been used in the synthesis of specific complex structures, such as in the study of crystal structures and molecular interactions (Xu & Ren, 2006).
Safety and Hazards
The safety data sheet for 1-(4-Bromobenzyl)pyrrolidine suggests that it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13;/h3-6H,1-2,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATCZUJKYCYPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-88-1 |
Source


|
| Record name | 1-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Fluoro-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2557352.png)
![1-(4-chlorophenyl)-2-((6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2557354.png)

![ethyl 2-({5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2557356.png)
![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557358.png)
![Methyl 3-{[(3-ethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2557359.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2557361.png)
![2-[(Mesitylmethyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2557363.png)

![1-{4-[4-(Aminomethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2557367.png)
![N1-(3,5-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2557370.png)


